2-[(E)-2-(4-hydroxy-3-methoxy-5-nitrophenyl)ethenyl]quinolin-8-ol
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Overview
Description
2-[(E)-2-(4-hydroxy-3-methoxy-5-nitrophenyl)ethenyl]quinolin-8-ol is an organic compound that belongs to the class of quinoline derivatives This compound is characterized by the presence of a quinoline ring system substituted with a hydroxy, methoxy, and nitro group, as well as an ethenyl linkage to a phenyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(E)-2-(4-hydroxy-3-methoxy-5-nitrophenyl)ethenyl]quinolin-8-ol typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Quinoline Core: The quinoline core can be synthesized through the Skraup synthesis, which involves the condensation of aniline with glycerol in the presence of sulfuric acid and an oxidizing agent such as nitrobenzene.
Introduction of Substituents: The hydroxy, methoxy, and nitro groups can be introduced through electrophilic aromatic substitution reactions. For example, nitration of the quinoline ring can be achieved using a mixture of concentrated nitric and sulfuric acids.
Ethenyl Linkage Formation: The ethenyl linkage can be formed through a Heck reaction, where the quinoline derivative is coupled with a halogenated phenyl compound in the presence of a palladium catalyst and a base.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification techniques to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
2-[(E)-2-(4-hydroxy-3-methoxy-5-nitrophenyl)ethenyl]quinolin-8-ol undergoes various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to a carbonyl group using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a palladium catalyst.
Substitution: The methoxy group can undergo nucleophilic substitution reactions with strong nucleophiles such as sodium ethoxide.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide
Reduction: Hydrogen gas, palladium catalyst
Substitution: Sodium ethoxide, other strong nucleophiles
Major Products Formed
Oxidation: Formation of quinoline derivatives with carbonyl groups
Reduction: Formation of amino-substituted quinoline derivatives
Substitution: Formation of quinoline derivatives with different substituents replacing the methoxy group
Scientific Research Applications
2-[(E)-2-(4-hydroxy-3-methoxy-5-nitrophenyl)ethenyl]quinolin-8-ol has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use as a therapeutic agent due to its unique chemical structure.
Industry: Utilized in the development of materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of 2-[(E)-2-(4-hydroxy-3-methoxy-5-nitrophenyl)ethenyl]quinolin-8-ol involves its interaction with molecular targets such as enzymes or receptors. The compound’s structure allows it to bind to specific sites on these targets, modulating their activity. For example, the nitro group may participate in redox reactions, while the quinoline core can intercalate with DNA, affecting its function.
Comparison with Similar Compounds
Similar Compounds
Quinoline: A simpler structure without the additional substituents.
8-Hydroxyquinoline: Lacks the ethenyl linkage and nitro group.
4-Hydroxy-3-methoxy-5-nitrophenyl derivatives: Similar substituents but different core structures.
Properties
Molecular Formula |
C18H14N2O5 |
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Molecular Weight |
338.3 g/mol |
IUPAC Name |
2-[(E)-2-(4-hydroxy-3-methoxy-5-nitrophenyl)ethenyl]quinolin-8-ol |
InChI |
InChI=1S/C18H14N2O5/c1-25-16-10-11(9-14(18(16)22)20(23)24)5-7-13-8-6-12-3-2-4-15(21)17(12)19-13/h2-10,21-22H,1H3/b7-5+ |
InChI Key |
IYLMLDPAYYLONF-FNORWQNLSA-N |
Isomeric SMILES |
COC1=CC(=CC(=C1O)[N+](=O)[O-])/C=C/C2=NC3=C(C=CC=C3O)C=C2 |
Canonical SMILES |
COC1=CC(=CC(=C1O)[N+](=O)[O-])C=CC2=NC3=C(C=CC=C3O)C=C2 |
Origin of Product |
United States |
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